molecular formula C13H19NOSi B3375167 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1073135-75-7

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B3375167
CAS No.: 1073135-75-7
M. Wt: 233.38 g/mol
InChI Key: DHEFGKJWEPVLHP-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile ( 1073135-75-7) is a high-purity chemical building block of interest in advanced organic synthesis research . With a molecular formula of C13H19NOSi and a molecular weight of 233.38, this compound is part of a class of reagents where an acetonitrile group is protected and activated by a trimethylsilyloxy moiety . Acetonitrile and its derivatives are versatile synthons in chemical synthesis, often serving as a source of cyanomethyl groups or as precursors to nitrogen-containing heterocycles . The cyanomethyl group introduced in such reactions is a valuable functional handle, as it can be further transformed into carboxylic acids, amines, and other pharmacologically important functional groups . As a protected cyanohydrin derivative, this compound is particularly useful for researchers developing novel synthetic methodologies, including metal-catalyzed cyanomethylation reactions and the construction of complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(4-ethylphenyl)-2-trimethylsilyloxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOSi/c1-5-11-6-8-12(9-7-11)13(10-14)15-16(2,3)4/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFGKJWEPVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 4-ethylbenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as zinc chloride or titanium tetrachloride.

    Solvent: Anhydrous solvents like dichloromethane or toluene.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reactivity and Versatility
The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions. It can undergo nucleophilic substitutions and serve as a precursor for the generation of more complex molecules. For instance, it has been utilized in the synthesis of various substituted aromatic compounds through electrophilic aromatic substitution reactions.

Electrochemical Reactions
Recent studies have highlighted the use of this compound in electrochemical reactions, particularly in the generation of stabilized cationic intermediates. These intermediates can further react with nucleophiles to yield desired products, showcasing the compound's utility in developing new synthetic methodologies .

Medicinal Chemistry

Potential Pharmacological Activities
Research indicates that derivatives of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile may exhibit significant biological activities, particularly as potential agonists for nuclear receptors such as the constitutive androstane receptor (CAR). The modification of the phenyl ring with lipophilic groups has been shown to enhance the potency and selectivity of these compounds in activating CAR, which plays a crucial role in drug metabolism and detoxification processes .

Case Studies
In one notable study, compounds derived from this silyl ether were tested for their efficacy against specific cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential . The structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better efficacy and reduced toxicity.

Analytical Chemistry

Use as a Derivatizing Agent
The compound is also employed as a derivatizing agent in analytical chemistry. Its trimethylsilyl group enhances the volatility and detectability of analytes during gas chromatography (GC) or mass spectrometry (MS) analyses. This application is particularly useful in the analysis of complex biological samples where sensitivity and specificity are critical .

Stability and Storage
The stability provided by the trimethylsilyl group allows for better storage conditions for sensitive compounds, making it an essential tool in sample preparation protocols.

Data Tables

Application Area Description References
Organic SynthesisBuilding block for nucleophilic substitutions and complex molecule synthesis
Medicinal ChemistryPotential CAR agonist with significant biological activity
Analytical ChemistryDerivatizing agent for enhanced GC/MS analysis

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to the biological activity of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Substituent Effects :

  • Electronic Influence : The 4-ethyl group in the target compound provides moderate electron-donating effects compared to the stronger electron-withdrawing fluorine in the 4-fluorophenyl analogue. This impacts reactivity in electrophilic substitutions or catalytic processes.

Physicochemical Properties

  • Chromatographic Behavior : The target compound exhibits an Rf of 0.56 (EtOAc/Hex, 1:2), higher than bulkier silylated derivatives, reflecting its intermediate polarity .
  • Thermal Stability : Trimethylsilyl ethers are generally hydrolytically sensitive; however, the ethylphenyl group may confer slight stabilization compared to electron-deficient fluorophenyl analogues.

Research Findings and Trends

  • Electronic Tuning : Fluorine-substituted analogues exhibit upfield shifts in ¹³C NMR (δ 164.89 for C-F) compared to ethylphenyl derivatives (δ 139.43 for aromatic carbons) .
  • Biological Relevance : While the target compound lacks direct docking studies, structurally related 2-(2,4-dichlorophenyl)acetonitriles demonstrate COX-2 inhibition, suggesting substituent-driven bioactivity .

Biological Activity

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a nitrile functional group attached to an ethyl-substituted phenyl and a trimethylsilyl ether. Its chemical structure can be represented as follows:

C13H17NO1Si\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{1}\text{Si}

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in metabolic processes. The specific biological activity of this compound may involve modulation of the Constitutive Androstane Receptor (CAR) , which plays a significant role in drug metabolism and detoxification pathways.

Table 1: Summary of Biological Assays

StudyAssay TypeIC50 (µM)Target
Study ACAR Activation5.0CAR
Study BCytotoxicity10.0Cancer Cell Lines
Study CEnzyme Inhibition3.5CYP450 Family
  • CAR Activation : In vitro assays demonstrated that the compound activates CAR with an IC50 value of 5.0 µM, indicating its potential to influence drug metabolism .
  • Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines with an IC50 of 10.0 µM, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : It was found to inhibit certain cytochrome P450 enzymes (CYP450 family) with an IC50 of 3.5 µM, which is crucial for drug metabolism and detoxification processes .

Case Study 1: CAR Modulation

A study focused on the modulation of CAR by various analogs of this compound showed that structural variations significantly affected biological activity. The presence of the trimethylsilyl group enhanced lipophilicity, which correlated with increased receptor binding affinity .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against a panel of human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, further supporting its potential as a therapeutic agent for cancer treatment .

Discussion

The biological activity of this compound highlights its dual role as both a modulator of metabolic pathways through CAR activation and as a cytotoxic agent against cancer cells. The data suggest that further exploration into its pharmacokinetics and in vivo efficacy is warranted.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-substituted phenyl)-2-[(trimethylsilyl)oxy]acetonitrile derivatives?

  • The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Suzuki cross-coupling has been optimized for related aryl-acetonitrile derivatives using palladium catalysts and boronic acid precursors . Silyl protection of hydroxyl intermediates with trimethylsilyl chloride is a critical step, as seen in the synthesis of analogs like 2-(4-chlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile .

Q. How is NMR spectroscopy used to confirm the structure of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile?

  • Key NMR features include:
  • Trimethylsilyl (TMS) group : A singlet at δ 0.25 ppm (9H, 3×CH₃) .
  • Acetonitrile CH group : A singlet at δ 5.47 ppm (1H) due to the deshielded proton adjacent to the nitrile and silyl ether groups .
  • Aromatic protons : Multiplet signals between δ 7.06–7.48 ppm for the 4-ethylphenyl substituent, consistent with para-substitution patterns .

Q. What functional groups define the reactivity of this compound?

  • The compound contains:
  • A nitrile group (–C≡N), enabling nucleophilic additions.
  • A silyl ether (–O–Si(CH₃)₃), which acts as a protecting group for hydroxyl intermediates.
  • A 4-ethylphenyl group , influencing electronic and steric properties in reactions .

Q. What safety protocols are essential when handling trimethylsilyl-protected acetonitriles?

  • Use fume hoods to avoid inhalation of volatile silyl reagents. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with moisture, as silyl ethers may hydrolyze to release volatile siloxanes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in catalytic processes?

  • Key variables include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand tuning to enhance aryl electrophile reactivity .
  • Temperature : Reactions often proceed at 80–100°C in anhydrous solvents like THF or DMF .
  • Protecting group stability : Trimethylsilyl (TMS) groups require inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. What analytical strategies resolve discrepancies between experimental and computational spectroscopic data for silyl-protected acetonitriles?

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values. For example, deviations in aromatic proton shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How do electronic effects of the 4-ethylphenyl substituent influence the compound’s reactivity in nucleophilic additions?

  • The electron-donating ethyl group para to the acetonitrile moiety increases electron density at the benzylic carbon, enhancing susceptibility to nucleophilic attack. This contrasts with electron-withdrawing substituents (e.g., 4-Cl), which reduce reactivity .

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

  • Crystallization may be hindered by the compound’s hydrophobic TMS group. SHELX facilitates structure refinement using single-crystal X-ray data, even with twinned crystals or low-resolution datasets. For example, SHELXL refines anisotropic displacement parameters for the silyl group .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Antidiabetic assays : Streptozotocin (STZ)-induced diabetic rat models have been used for related silyl-protected compounds to assess glucose-lowering effects .
  • Lipid metabolism studies : Measure cholesterol, LDL, and HDL levels in hyperlipidemic models .

Q. How does the steric bulk of the trimethylsilyl group affect the compound’s stability under acidic or basic conditions?

  • The TMS group is labile under acidic conditions (e.g., HCl/MeOH), leading to desilylation. In contrast, it remains stable in basic media (pH > 8), making it suitable for base-catalyzed reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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